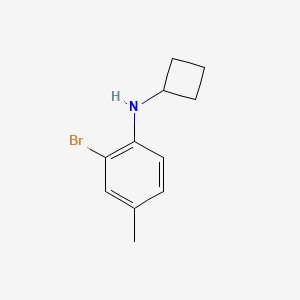
2-bromo-N-cyclobutyl-4-methylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-bromo-N-cyclobutyl-4-methylaniline is represented by the InChI code: 1S/C11H14BrN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 . The molecular weight of this compound is 240.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-cyclobutyl-4-methylaniline are not fully detailed in the search results. It is known to be a colorless solid. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- 2-bromo-N-cyclobutyl-4-methylaniline is related to compounds used in various synthesis processes. For instance, 2-Fluoro-4-bromobiphenyl, a molecule structurally related to bromo-methylaniline compounds, is a key intermediate in the manufacture of flurbiprofen, an anti-inflammatory material. The synthesis of such compounds involves complex reactions, such as cross-coupling reactions and diazotization, indicating the potential chemical reactivity of bromo-methylaniline derivatives in pharmaceutical manufacturing (Qiu et al., 2009).
Biological Applications
- G-quadruplexes incorporating modified constituents, like bromo and methyl groups, exhibit significant stability and distinct folding topologies. The structural studies carried out with analogs of G-quadruplexes incorporating such modifications indicate the potential of bromo-methylaniline derivatives in enhancing the stability and specificity of nucleic acid structures, possibly impacting genetic research and drug design (Sagi, 2014).
Environmental and Analytical Chemistry
- Studies on brominated compounds, such as 2,4,6-Tribromophenol, emphasize the relevance of brominated derivatives in environmental chemistry, including their occurrence, environmental concentrations, toxicokinetics, and toxicodynamics. This suggests that 2-bromo-N-cyclobutyl-4-methylaniline could have implications in environmental studies, particularly in understanding the behavior and impact of brominated compounds in ecosystems (Koch & Sures, 2018).
Agricultural Sciences
- Brominated compounds are also significant in agricultural sciences, for example, in the analysis of herbicide toxicity. Studies focusing on the toxicology and environmental impact of herbicides provide a framework for understanding the potential ecological effects of bromo-methylaniline derivatives and their relevance in agrochemical research and environmental safety assessments (Zuanazzi et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-2-methylaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Future Directions
The future directions for the use of 2-bromo-N-cyclobutyl-4-methylaniline are not explicitly mentioned in the search results. As an aniline derivative, it could potentially be used in a variety of chemical reactions and syntheses, depending on the specific needs of the research or industrial process .
properties
IUPAC Name |
2-bromo-N-cyclobutyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBVIYNMEWDBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclobutyl-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



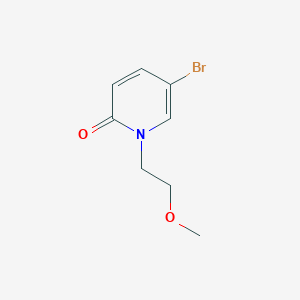
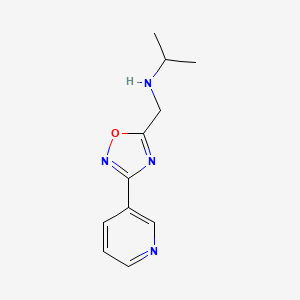
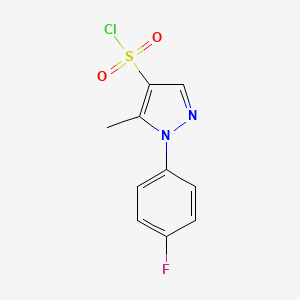
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
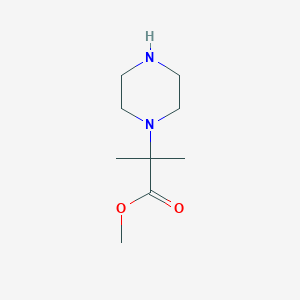
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
amine](/img/structure/B1443390.png)

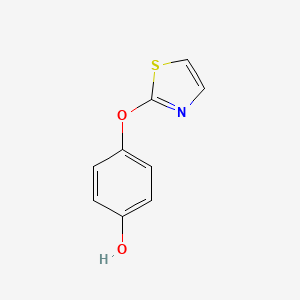
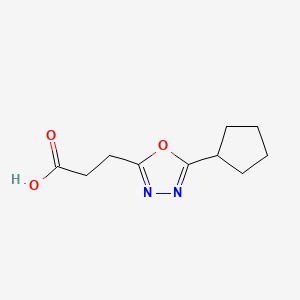


![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
